4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate
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Overview
Description
4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate is an organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of a fluorophenyl group and two chlorine atoms attached to the isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate typically involves the reaction of 4-fluorophenyl isothiocyanate with a suitable dichloro-substituted precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl and dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The isothiazole ring can be subjected to oxidation or reduction reactions, resulting in changes to its electronic structure and reactivity.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the isothiazole ring .
Scientific Research Applications
4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenyl isothiocyanate
- 4,5-dichloro-3-isothiazolecarboxamide
- 4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxamide
Uniqueness
4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate is unique due to the combination of its fluorophenyl and dichloro groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(4-fluorophenyl) 4,5-dichloro-1,2-thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2FNO2S/c11-7-8(14-17-9(7)12)10(15)16-6-3-1-5(13)2-4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGVGNTIPYPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=NSC(=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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